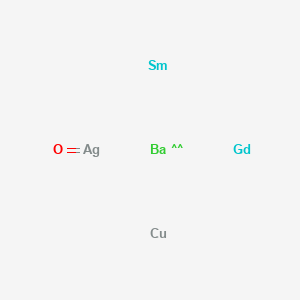![molecular formula C19H18O B14250374 Methanone, [2-(1-hexynyl)phenyl]phenyl- CAS No. 245122-59-2](/img/structure/B14250374.png)
Methanone, [2-(1-hexynyl)phenyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [2-(1-hexynyl)phenyl]phenyl- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 1-hexynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(1-hexynyl)phenyl]phenyl- typically involves the reaction of a phenylmethanone derivative with a 1-hexynyl substituent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Methanone, [2-(1-hexynyl)phenyl]phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [2-(1-hexynyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methanone, [2-(1-hexynyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Methanone, [2-(1-hexynyl)phenyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: This compound has a similar methanone group but with a methylamino substituent instead of a 1-hexynyl group.
Methanone, (2-methylphenyl)phenyl-: This compound features a methyl group on the phenyl ring instead of a 1-hexynyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has an ethanone group and different substituents on the phenyl ring.
Uniqueness
Methanone, [2-(1-hexynyl)phenyl]phenyl- is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Propiedades
Número CAS |
245122-59-2 |
|---|---|
Fórmula molecular |
C19H18O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(2-hex-1-ynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H18O/c1-2-3-4-6-11-16-12-9-10-15-18(16)19(20)17-13-7-5-8-14-17/h5,7-10,12-15H,2-4H2,1H3 |
Clave InChI |
GGCYEZUZSQQCKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
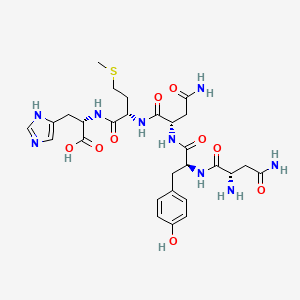
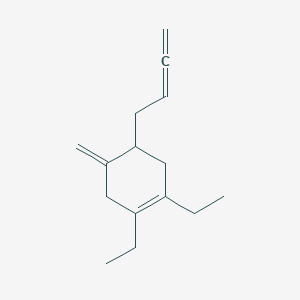
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
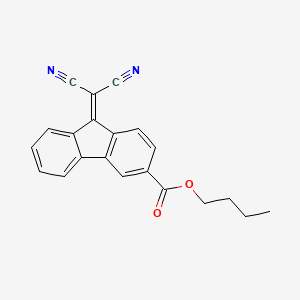

![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
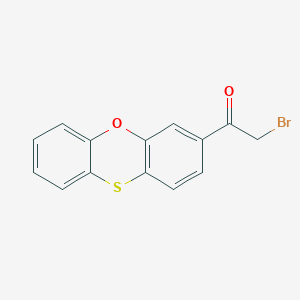
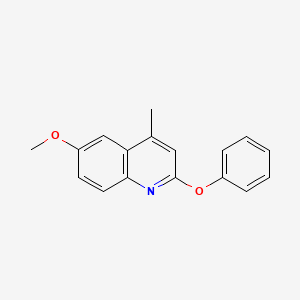
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
